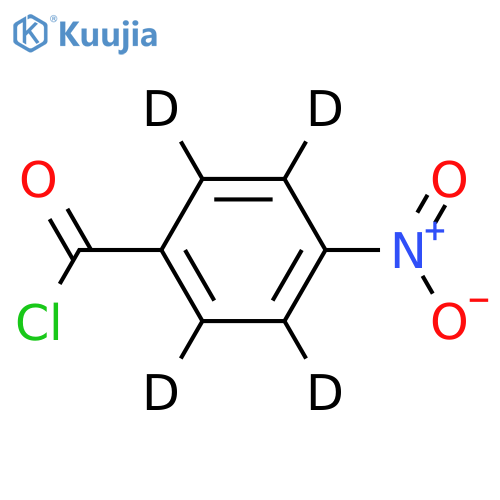Cas no 171777-67-6 (4-Nitrobenzoyl-d4 Chloride)

4-Nitrobenzoyl-d4 Chloride structure
商品名:4-Nitrobenzoyl-d4 Chloride
CAS番号:171777-67-6
MF:C7H4ClNO3
メガワット:189.589207649231
CID:2256339
4-Nitrobenzoyl-d4 Chloride 化学的及び物理的性質
名前と識別子
-
- 4-Nitrobenzoyl-d4 Chloride
- SKDHHIUENRGTHK-RHQRLBAQSA-N
-
- インチ: 1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H/i1D,2D,3D,4D
- InChIKey: SKDHHIUENRGTHK-RHQRLBAQSA-N
- ほほえんだ: C(Cl)(=O)C1=C([2H])C([2H])=C([N+]([O-])=O)C([2H])=C1[2H]
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 277.8±13.0 °C at 760 mmHg
4-Nitrobenzoyl-d4 Chloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
4-Nitrobenzoyl-d4 Chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N493607-10g |
4-Nitrobenzoyl-d4 Chloride |
171777-67-6 | 10g |
$ 1000.00 | 2022-06-03 | ||
| TRC | N493607-10000mg |
4-Nitrobenzoyl-d4 Chloride |
171777-67-6 | 10g |
$1206.00 | 2023-05-17 | ||
| TRC | N493607-5g |
4-Nitrobenzoyl-d4 Chloride |
171777-67-6 | 5g |
$ 800.00 | 2023-09-06 | ||
| TRC | N493607-1g |
4-Nitrobenzoyl-d4 Chloride |
171777-67-6 | 1g |
$ 125.00 | 2022-06-03 | ||
| TRC | N493607-1000mg |
4-Nitrobenzoyl-d4 Chloride |
171777-67-6 | 1g |
$155.00 | 2023-05-17 |
4-Nitrobenzoyl-d4 Chloride 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
171777-67-6 (4-Nitrobenzoyl-d4 Chloride) 関連製品
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
